Product packaging for Benz(a)anthracene, 7,12-diethyl-(Cat. No.:CAS No. 16354-52-2)

Benz(a)anthracene, 7,12-diethyl-

Cat. No.: B100562
CAS No.: 16354-52-2
M. Wt: 284.4 g/mol
InChI Key: CIFPUMMYFBMFKK-UHFFFAOYSA-N
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Description

Overview of Substituted Benz(a)anthracenes in Chemical Research

Substituted benz(a)anthracenes are a class of polycyclic aromatic hydrocarbons based on the four-ring benz(a)anthracene (B33201) structure, with various chemical groups attached at different positions. These compounds are of significant interest to researchers due to the wide range of biological activities they exhibit, from potent carcinogenicity to complete inactivity. The type, position, and size of the substituent groups on the benz(a)anthracene skeleton can have a profound impact on the molecule's carcinogenic potential.

The parent compound, benz(a)anthracene, is itself a weak carcinogen. However, the addition of alkyl groups, such as methyl (CH₃) or ethyl (C₂H₅) groups, can dramatically modify its cancer-inducing properties. For instance, the addition of a methyl group at the 7-position significantly enhances its carcinogenic activity. The study of these substituted derivatives is crucial for understanding the fundamental principles of chemical carcinogenesis.

One of the key theories explaining the carcinogenicity of PAHs is the "bay region" theory. nih.govresearchgate.net This theory posits that for a PAH to be a potent carcinogen, it must be metabolically activated in the body to a highly reactive "diol-epoxide" metabolite in a specific, sterically hindered area of the molecule known as the bay region. nih.govresearchgate.net This reactive metabolite can then bind to cellular macromolecules like DNA, leading to mutations and potentially initiating the process of cancer. researchgate.net

The carcinogenicity of various substituted benz(a)anthracenes has been extensively studied to test and refine the bay region theory. The table below summarizes the carcinogenic activity of several representative substituted benz(a)anthracenes, illustrating the dramatic effect of substituent placement and type on their biological activity.

CompoundCarcinogenic Activity
Benz(a)anthraceneWeak
7-Methylbenz(a)anthraceneModerate
12-Methylbenz(a)anthraceneWeak
7,12-Dimethylbenz(a)anthracene (DMBA) Potent
7,12-Diethylbenz(a)anthracene Inactive

This table provides a qualitative comparison of the carcinogenic activity of selected substituted benz(a)anthracenes.

The Unique Context of 7,12-Diethylbenz(a)anthracene in Structure-Activity Relationship Studies

The most striking feature of 7,12-diethylbenz(a)anthracene, and the primary reason for its importance in research, is its lack of carcinogenic activity, especially when compared to the highly potent carcinogen 7,12-dimethylbenz(a)anthracene (DMBA). wikipedia.org This seemingly minor difference in chemical structure—the substitution of two methyl groups with two slightly larger ethyl groups—completely abrogates the cancer-causing potential of the molecule.

This stark difference in biological activity makes 7,12-diethylbenz(a)anthracene an invaluable tool in structure-activity relationship (SAR) studies. In SAR studies, researchers systematically modify the structure of a molecule and observe the resulting changes in its biological activity. This allows them to identify the key molecular features responsible for a particular effect. In the context of PAH research, 7,12-diethylbenz(a)anthracene serves as a crucial negative control. By comparing its effects to those of DMBA, scientists can probe the specific steric and electronic requirements for PAH-induced carcinogenesis.

The prevailing explanation for the inactivity of 7,12-diethylbenz(a)anthracene lies in the concept of steric hindrance. The larger ethyl groups at the 7 and 12 positions are thought to physically block the metabolic enzymes, such as cytochrome P450, from accessing the "bay region" of the molecule. This prevention of the formation of the critical diol-epoxide metabolite means the molecule cannot bind to DNA and initiate the carcinogenic process. This provides strong evidence in support of the bay region theory.

The table below provides a comparison of the key properties of 7,12-diethylbenz(a)anthracene and its potent carcinogenic counterpart, 7,12-dimethylbenz(a)anthracene.

Property7,12-Diethylbenz(a)anthracene7,12-Dimethylbenz(a)anthracene (DMBA)
Chemical Formula C₂₂H₂₀C₂₀H₁₆
Molecular Weight 284.4 g/mol 256.34 g/mol
Carcinogenic Activity InactivePotent
Role in Research Negative control in SAR studiesModel carcinogen for inducing tumors in laboratory animals

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H20 B100562 Benz(a)anthracene, 7,12-diethyl- CAS No. 16354-52-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16354-52-2

Molecular Formula

C22H20

Molecular Weight

284.4 g/mol

IUPAC Name

7,12-diethylbenzo[a]anthracene

InChI

InChI=1S/C22H20/c1-3-16-19-11-7-8-12-20(19)17(4-2)22-18-10-6-5-9-15(18)13-14-21(16)22/h5-14H,3-4H2,1-2H3

InChI Key

CIFPUMMYFBMFKK-UHFFFAOYSA-N

SMILES

CCC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC=C41)CC

Canonical SMILES

CCC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC=C41)CC

Other CAS No.

16354-52-2

Synonyms

7,12-DIETHYLBENZ(A)ANTHRACENE

Origin of Product

United States

Synthetic Methodologies for Substituted Benz a Anthracenes and Analogues

General Synthetic Strategies for Polycyclic Aromatic Hydrocarbons

The construction of the core benz[a]anthracene skeleton, along with other PAHs, can be accomplished through several established synthetic routes. These methods build the fused ring system from smaller aromatic precursors.

Friedel-Crafts Reactions: This is a classic method for forming carbon-carbon bonds on an aromatic ring. For PAHs, intramolecular Friedel-Crafts cyclizations are particularly useful. For instance, the Haworth synthesis involves the acylation of an aromatic compound (like benzene) with an anhydride, followed by reduction and acid-catalyzed ring closure to build the polycyclic system. youtube.comyoutube.com

Diels-Alder Reaction: This [4+2] cycloaddition reaction is a powerful tool for constructing six-membered rings. A conjugated diene reacts with a dienophile (an alkene) to form a cyclohexene (B86901) ring, which can then be aromatized. This method has been used to synthesize anthracene (B1667546) derivatives, for example, by reacting 1,4-naphthoquinone (B94277) with butadiene, followed by oxidation and reduction steps. youtube.com

Elbs Reaction: This reaction involves the pyrolysis (dehydration) of an ortho-methyl- or methylene-substituted diaryl ketone to yield a condensed aromatic system. youtube.comnih.gov

Metal-Catalyzed Annulation and Cyclization: Modern organometallic chemistry offers highly efficient routes to PAHs. Palladium-catalyzed reactions, such as tandem C-H activation/bis-cyclization or [3+3] annulation strategies, allow for the regioselective construction of complex PAH frameworks from smaller aromatic fragments like arylboronic acids and alkynes. nih.govrsc.org Rhodium-catalyzed oxidative coupling has also been employed for creating substituted anthracenes. nih.gov

Synthetic Method Description Typical Precursors Reference(s)
Haworth Synthesis Multi-step process involving Friedel-Crafts acylation, reduction, and cyclization to build fused rings.Benzene (B151609), Phthalic anhydride youtube.com, youtube.com
Diels-Alder Reaction [4+2] cycloaddition to form a six-membered ring, followed by aromatization.1,4-Naphthoquinone, Butadiene youtube.com
Elbs Reaction Pyrolytic cyclization of an ortho-alkyl-substituted diaryl ketone.Diaryl ketones nih.gov, youtube.com
Palladium-Catalyzed Annulation Cross-coupling and cyclization reactions to assemble the PAH skeleton.Arylboronic acids, Alkynes, Dibromonaphthalenes nih.gov, rsc.org

Specific Alkylation Approaches for Aromatic Ring Systems

Once the core PAH structure is formed, the introduction of alkyl groups onto the aromatic rings is typically achieved via electrophilic aromatic substitution. The Friedel-Crafts alkylation is the most prominent method in this category. mt.com

The reaction involves the generation of an electrophile, usually a carbocation, from an alkyl halide using a Lewis acid catalyst. numberanalytics.comlibretexts.org This electrophile is then attacked by the electron-rich π-system of the aromatic ring, leading to the substitution of a proton with an alkyl group. libretexts.orglibretexts.org

Mechanism of Friedel-Crafts Alkylation:

Formation of Electrophile: The Lewis acid (e.g., AlCl₃, FeCl₃) coordinates with the alkyl halide (R-X) to form a highly polarized complex or a free carbocation (R⁺). youtube.com

Electrophilic Attack: The aromatic ring acts as a nucleophile, attacking the carbocation to form a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. numberanalytics.com

Deprotonation: A weak base removes a proton from the carbon atom bearing the new alkyl group, restoring the aromaticity of the ring. youtube.com

However, the Friedel-Crafts alkylation has several limitations that must be considered:

Polyalkylation: The initial alkylation activates the aromatic ring, making it more susceptible to further alkylation than the starting material. This can lead to the formation of di- and poly-alkylated products. libretexts.orgyoutube.com

Carbocation Rearrangement: Primary alkyl halides can form carbocations that rearrange to more stable secondary or tertiary carbocations, leading to isomeric products. numberanalytics.com

Substrate Limitations: The reaction fails with strongly deactivated aromatic rings. Additionally, aromatic compounds with amine (-NH₂) or related groups are unsuitable as the Lewis acid catalyst complexes with the basic nitrogen atom, deactivating the ring. libretexts.orglibretexts.orgyoutube.com

Parameter Details Examples Reference(s)
Alkylating Agents Typically alkyl halides. Reactivity order is R-F > R-Cl > R-Br > R-I.Ethyl chloride, Ethyl bromide libretexts.org, libretexts.org
Catalysts Lewis acids that can polarize the C-X bond.AlCl₃, FeCl₃, BF₃, SbCl₅ libretexts.org, mt.com
Limitations Polyalkylation, carbocation rearrangements, substrate deactivation.- libretexts.org, numberanalytics.com, youtube.com

Considerations for the Introduction of Diethyl Groups at the 7,12-Positions

The direct synthesis of 7,12-diethylbenz[a]anthracene presents specific challenges related to the reactivity of the benz[a]anthracene core and the nature of the ethyl group. The 7 and 12 positions, known as the L-region, are the most electron-rich and reactive sites in the molecule. researchgate.net

While a direct Friedel-Crafts diethylation of benz[a]anthracene might seem plausible, it would likely suffer from a lack of selectivity and control, leading to a mixture of products. A more rational approach would adapt synthetic routes used for the well-studied analogue, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA). chemicalbook.com One such strategy could involve the reaction of 1,2-benzanthraquinone (B146279) with an ethylating organometallic reagent, such as ethylmagnesium bromide (a Grignard reagent), followed by reduction to yield the target compound.

Key considerations for this synthesis include:

Steric Hindrance: The ethyl group is sterically bulkier than a methyl group. This increased size can influence the reaction pathways and potentially lower the yield. Studies on related compounds have shown that a sterically bulky ethyl group at position 7 can alter metabolic pathways compared to a methyl group, suggesting it also impacts chemical reactivity. nih.gov

Control of Dialkylation: Achieving selective dialkylation at both the 7 and 12 positions without side reactions requires carefully optimized conditions, including stoichiometry of the reagents, temperature, and reaction time.

Alternative Routes: Multi-step strategies, such as those involving Suzuki-Miyaura coupling followed by isomerization and ring-closing metathesis, have been developed for the benz[a]anthracene skeleton and could be adapted for introducing specific alkyl substituents. researchgate.net

Isolation and Purification Methodologies for Substituted Benz(a)anthracene (B33201) Derivatives

The purification of the final product from the reaction mixture is a critical step to obtain 7,12-diethylbenz[a]anthracene in a pure form. Given the potential for side products and unreacted starting materials, chromatographic techniques are indispensable.

Column Chromatography: This is a standard method for the initial separation of the desired compound from a crude reaction mixture. By using a suitable stationary phase (e.g., silica (B1680970) gel) and a mobile phase (solvent system), components can be separated based on their polarity. This technique has been used effectively for separating hydroxylated and acetoxylated derivatives of DMBA. nih.gov

High-Performance Liquid Chromatography (HPLC): For achieving high purity, HPLC is the method of choice. It offers superior resolution and efficiency compared to standard column chromatography. Both normal-phase and reversed-phase HPLC can be used. For instance, a combination of reversed-phase and normal-phase HPLC has been successfully employed to purify dihydrodiol metabolites of 7-methylbenz[a]anthracene. nih.govnih.gov

Crystallization: After chromatographic purification, crystallization is often used as a final step to obtain highly pure, crystalline material. The purified compound is dissolved in a suitable solvent and allowed to crystallize slowly. The resulting crystals are typically purer than the material in the supernatant. The faint greenish-yellow plates or leaflets of the related compound DMBA are obtained by crystallization from an acetone-alcohol mixture. nih.gov

Technique Principle of Separation Application Notes Reference(s)
Column Chromatography Differential adsorption onto a solid stationary phase (e.g., silica gel) based on polarity.Useful for initial cleanup and separation of major components. nih.gov
HPLC High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase.Essential for isolating pure compounds from complex mixtures. Both normal and reversed-phase modes are used. nih.gov, nih.gov
Crystallization Formation of a solid crystalline structure from a solution, excluding impurities.Final purification step to obtain a highly pure, solid product. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of 7,12 Diethylbenz a Anthracene

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule. For a complex aromatic system like 7,12-diethylbenz(a)anthracene, a combination of one-dimensional and two-dimensional NMR techniques is essential for unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides information about the number, environment, and spatial arrangement of hydrogen atoms in a molecule. In 7,12-diethylbenz(a)anthracene, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the benz(a)anthracene (B33201) core and the aliphatic protons of the two ethyl groups.

The aromatic region would likely display a complex series of multiplets due to the coupling between adjacent protons on the fused rings. The exact chemical shifts of these protons are influenced by the electron density of the aromatic system and the anisotropic effects of the neighboring rings.

The ethyl groups at the 7 and 12 positions would give rise to more straightforward signals. Each ethyl group consists of a methylene (B1212753) (-CH₂) and a methyl (-CH₃) group. The methylene protons would appear as a quartet due to coupling with the three protons of the adjacent methyl group. The methyl protons, in turn, would appear as a triplet due to coupling with the two protons of the methylene group. The integration of these signals would confirm the presence of four methylene protons and six methyl protons in total.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. While a ¹³C NMR spectrum for 7,12-diethylbenz(a)anthracene is available from spectral databases, specific chemical shift assignments require further analysis. nih.gov The spectrum would be expected to show a number of signals corresponding to the different carbon environments in the molecule.

The aromatic carbons of the benz(a)anthracene core would resonate in the downfield region of the spectrum, typically between 120 and 150 ppm. The carbons at the points of ethyl substitution (C-7 and C-12) and the other quaternary carbons at the ring junctions would have distinct chemical shifts compared to the protonated aromatic carbons.

The aliphatic carbons of the ethyl groups would appear in the upfield region. The methylene carbons (-CH₂) would be expected to resonate at a lower field than the terminal methyl carbons (-CH₃) due to their closer proximity to the electron-withdrawing aromatic ring.

Table 1: Predicted ¹³C NMR Data for 7,12-Diethylbenz(a)anthracene

Carbon Type Predicted Chemical Shift (ppm) Range
Aromatic CH 120 - 135
Aromatic Quaternary C 125 - 150
Methylene (-CH₂) 25 - 35
Methyl (-CH₃) 10 - 20

Note: These are predicted ranges and actual values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the complex ¹H and ¹³C NMR spectra of 7,12-diethylbenz(a)anthracene, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. In the case of 7,12-diethylbenz(a)anthracene, COSY would show correlations between adjacent aromatic protons, helping to trace the connectivity within the individual benzene (B151609) rings of the polycyclic system. It would also clearly show the correlation between the methylene and methyl protons within each ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. HSQC would be used to definitively link each aromatic proton signal to its corresponding carbon signal in the ¹³C NMR spectrum. Similarly, it would connect the methylene proton signals to the methylene carbon signals and the methyl proton signals to the methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying the connections between different parts of a molecule. For instance, it could show correlations from the methylene protons of the ethyl groups to the C-7 and C-12 carbons of the aromatic ring, confirming the points of substitution. It would also help to piece together the entire aromatic carbon framework by showing long-range correlations between protons and quaternary carbons.

Molecular Mass and Fragmentation Analysis by Mass Spectrometry

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It provides crucial information about the molecular weight of a compound and can also reveal details about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For 7,12-diethylbenz(a)anthracene, with a molecular formula of C₂₂H₂₀, the calculated exact mass is 284.1565 u. HRMS would be able to confirm this precise mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical compounds in a sample using gas chromatography and then identifies them using mass spectrometry. GC-MS is widely used for the analysis of PAHs.

When 7,12-diethylbenz(a)anthracene is analyzed by GC-MS, it first travels through a GC column, which separates it from other components based on its boiling point and affinity for the column's stationary phase. Upon entering the mass spectrometer, it is ionized, typically by electron impact (EI). This process often causes the molecular ion to break apart into smaller, characteristic fragment ions.

The mass spectrum of 7,12-diethylbenz(a)anthracene shows a prominent molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 284, which corresponds to the molecular weight of the compound. nih.gov The fragmentation pattern provides further structural information. Common fragmentation pathways for alkyl-substituted PAHs involve the loss of alkyl groups. For 7,12-diethylbenz(a)anthracene, the loss of a methyl group (CH₃•) would result in a fragment ion at m/z 269. The loss of an entire ethyl group (C₂H₅•) would lead to a fragment at m/z 255. The NIST Mass Spectrometry Data Center reports major peaks at m/z 284, 269, and 240. nih.gov The fragment at m/z 240 could arise from further rearrangements and losses from the molecular ion.

Table 2: GC-MS Fragmentation Data for 7,12-Diethylbenz(a)anthracene

m/z Proposed Fragment Significance
284 [C₂₂H₂₀]⁺ Molecular Ion
269 [C₂₁H₁₇]⁺ Loss of a methyl group (-CH₃)
240 [C₁₉H₁₂]⁺ Further fragmentation

Source: NIST Mass Spectrometry Data Center nih.gov

This detailed fragmentation data, in conjunction with the retention time from the gas chromatograph, serves as a reliable method for the identification and quantification of 7,12-diethylbenz(a)anthracene in complex mixtures.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy provides a unique "fingerprint" of a molecule based on the vibrations of its chemical bonds. Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for elucidating the structural features of 7,12-diethylbenz(a)anthracene.

Infrared (IR) Spectroscopy

Key expected IR absorption bands for 7,12-diethylbenz(a)anthracene include:

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹, these bands are characteristic of the hydrogen atoms attached to the aromatic rings.

Aliphatic C-H Stretching: The C-H bonds of the ethyl groups give rise to strong absorptions in the 2980-2850 cm⁻¹ range. These can be further resolved into asymmetric and symmetric stretching vibrations of the methyl (-CH₃) and methylene (-CH₂) groups.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the fused aromatic rings produce a series of sharp bands between 1620 and 1450 cm⁻¹. The exact positions and intensities of these bands are sensitive to the substitution pattern.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur at lower frequencies. Out-of-plane bending modes, often found between 900 and 675 cm⁻¹, are particularly useful for determining the substitution pattern on the aromatic rings.

Aliphatic C-H Bending: The bending vibrations of the ethyl groups (scissoring, wagging, twisting, and rocking) appear in the 1470-1370 cm⁻¹ region.

A representative (though not experimentally exclusive to this compound) data table of expected IR frequencies is presented below.

Vibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch (asymmetric)2960 - 2940
Aliphatic C-H Stretch (symmetric)2870 - 2850
Aromatic C=C Stretch1620 - 1450
Aliphatic C-H Bend (scissoring)1470 - 1450
Aromatic C-H Bend (out-of-plane)900 - 675

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR spectroscopy. In the Raman spectrum of 7,12-diethylbenz(a)anthracene, the vibrations of the carbon skeleton of the aromatic rings are typically strong.

Key expected Raman bands for 7,12-diethylbenz(a)anthracene include:

Ring Breathing Modes: Strong, sharp bands corresponding to the symmetric expansion and contraction of the aromatic rings are a hallmark of the Raman spectra of PAHs. These are often found in the 1400-1300 cm⁻¹ region.

Aromatic C=C Stretching: Similar to IR spectroscopy, C=C stretching vibrations are observed, often with different relative intensities.

C-C Stretching of Ethyl Groups: The carbon-carbon stretching vibration of the ethyl substituent is also Raman active.

Due to the complementary nature of IR and Raman spectroscopy, a combined analysis provides a more complete vibrational profile of 7,12-diethylbenz(a)anthracene, aiding in its definitive identification.

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are indispensable for the separation of 7,12-diethylbenz(a)anthracene from complex mixtures and for its subsequent quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a versatile technique for the analysis of PAHs. Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is the preferred mode for separating these compounds. lew.ro

A typical HPLC method for the analysis of 7,12-diethylbenz(a)anthracene would involve:

Stationary Phase: A C18 (octadecylsilyl) bonded silica (B1680970) column is most common, providing good separation based on hydrophobicity. sigmaaldrich.comnacalai.com Phenyl-based stationary phases can also offer alternative selectivity for aromatic compounds. lew.ro

Mobile Phase: A gradient of acetonitrile (B52724) and water is frequently used. researchgate.net The gradient starts with a higher water concentration and progressively increases the acetonitrile content to elute the more strongly retained, more hydrophobic PAHs. sigmaaldrich.com

Detection: Due to its aromatic nature, 7,12-diethylbenz(a)anthracene can be detected using a UV-Vis detector. hplc.euingenieria-analitica.com For higher sensitivity and selectivity, a fluorescence detector is often preferred, as many PAHs exhibit native fluorescence. hplc.euingenieria-analitica.com The selection of optimal excitation and emission wavelengths can enhance the detection of the target analyte. hplc.eu

The retention time of 7,12-diethylbenz(a)anthracene in a reversed-phase HPLC system is expected to be longer than that of its parent compound, benz(a)anthracene, due to the increased hydrophobicity imparted by the two ethyl groups.

Representative HPLC Conditions:

ParameterCondition
ColumnC18 reversed-phase, 4.6 mm x 250 mm, 5 µm particle size
Mobile PhaseA: Water, B: Acetonitrile
Gradient50% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm or Fluorescence (e.g., Ex: 290 nm, Em: 410 nm - wavelengths are illustrative)
Injection Volume10 µL
Column Temperature30 °C

Gas Chromatography (GC) Methodologies

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the separation and identification of volatile and semi-volatile compounds like 7,12-diethylbenz(a)anthracene. The PubChem database entry for 7,12-diethylbenz(a)anthracene (CID 85374) lists a GC-MS record from the NIST Mass Spectrometry Data Center, indicating its amenability to this technique. nih.gov

A standard GC method for this compound would likely employ:

Stationary Phase: A low-polarity capillary column, such as one coated with a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is commonly used for PAH analysis. mdpi.com More polar stationary phases can be used to achieve different selectivity for isomeric compounds. mdpi.com

Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

Injection: A splitless injection is often preferred for trace analysis to ensure the maximum transfer of the analyte onto the column.

Temperature Program: A temperature-programmed oven is essential to elute PAHs with a wide range of boiling points. The program would start at a lower temperature and ramp up to a higher temperature to elute the less volatile compounds.

Detection: A flame ionization detector (FID) can be used for quantification, but a mass spectrometer (MS) is superior for positive identification. In MS, the compound is identified by its unique mass spectrum and retention time. The retention behavior of alkylated PAHs is influenced by the type and position of the alkyl substituents. mdpi.com

Representative GC-MS Conditions:

ParameterCondition
Column5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow of 1.2 mL/min
Inlet Temperature280 °C
Injection ModeSplitless
Oven ProgramInitial temperature 80 °C, hold for 1 min, ramp to 320 °C at 10 °C/min, hold for 10 min
MS Transfer Line300 °C
Ion Source Temp.230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 50-550

The retention index of 7,12-diethylbenz(a)anthracene would be a critical parameter for its identification in complex mixtures.

Structure Activity Relationship Sar Investigations of 7,12 Diethylbenz a Anthracene: Insights into Biological Inactivity

Comparative Analysis of Alkyl-Substituted Benz(a)anthracenes in Biological Contexts

The substitution of hydrogen atoms with alkyl groups on the benz(a)anthracene (B33201) skeleton can dramatically alter its biological potency. The size, position, and electronic properties of these alkyl groups are determining factors in the molecule's ability to interact with cellular systems and undergo metabolic activation.

The concept of steric hindrance is central to explaining the differential activities of alkyl-substituted benz(a)anthracenes. The substitution of larger alkyl groups, such as ethyl groups in 7,12-diethylbenz(a)anthracene compared to methyl groups in DMBA, introduces significant physical bulk. This increased size creates a steric shield around the molecule, impeding the approach of metabolic enzymes.

Furthermore, steric strain between adjacent groups, particularly in the sterically crowded "bay region" of the molecule, can lead to significant molecular distortions. nih.gov For instance, methyl substitution at certain positions of benz(a)anthracene is known to cause the molecule to become non-planar. nih.gov The larger ethyl groups at the 7 and 12 positions would be expected to exacerbate this effect, creating a more pronounced steric clash that hinders the molecule's ability to fit into the active sites of metabolic enzymes or to intercalate between the base pairs of DNA, a critical step for many chemical carcinogens. Studies on other substituted acenes have shown that steric hindrance is a primary determinant of molecular twist. acs.org

Table 1: Comparative Biological Activity of Alkyl-Substituted Benz(a)anthracenes

Compound Substituent(s) Relative Tumorigenic Activity Rationale for Activity Level
Benz(a)anthracene None Weak Lacks the necessary structural features for potent metabolic activation.
7,12-Dimethylbenz(a)anthracene (DMBA) Two methyl groups High Optimal size and electronic configuration for metabolic activation to a potent carcinogenic diol-epoxide. researchgate.net
7,11,12-Trimethylbenz(a)anthracene Three methyl groups Low Increased steric hindrance from the additional methyl group likely impedes optimal metabolic processing. nih.gov

The planarity of the aromatic ring system is a crucial factor for the biological activity of many PAHs. A planar structure facilitates the initial, non-covalent binding to DNA through intercalation, where the molecule slides between the base pairs. This positions the PAH for subsequent covalent bond formation (adduct formation) once it is metabolized into a reactive form.

The introduction of bulky alkyl groups, especially in a crowded region, can force the aromatic rings out of planarity. nih.gov The two ethyl groups in 7,12-diethylbenz(a)anthracene, being substantially larger than methyl groups, would induce a significant distortion in the molecule's geometry. This loss of planarity would drastically reduce its ability to effectively intercalate into the DNA helix, thereby diminishing a key interaction that precedes the genotoxic events leading to mutation and cancer initiation. Computational studies on similar substituted systems confirm that bulky substituents can induce a helical twist in otherwise planar molecules, impacting their properties. acs.org

Mechanistic Hypotheses for the Absence of Significant Biological Activity

The biological inactivity of 7,12-diethylbenz(a)anthracene can be mechanistically attributed to its inability to be converted into a biologically reactive species and to interact effectively with cellular targets.

The carcinogenicity of DMBA is not due to the molecule itself, but to its metabolic products. The process of metabolic activation, primarily carried out by cytochrome P450 enzymes and epoxide hydrolase, converts DMBA into highly reactive diol-epoxides. semanticscholar.orgnih.gov This multi-step process involves oxidation at specific sites on the aromatic rings. nih.govnih.gov

For 7,12-diethylbenz(a)anthracene, the bulky ethyl groups present a significant obstacle to this enzymatic machinery. They sterically hinder the enzymes from accessing the A-ring (positions 1, 2, 3, and 4), which is a critical site for the initial oxidations that lead to the ultimate carcinogenic metabolite. nih.gov While metabolism can also occur on the alkyl groups themselves, the pathways leading to the highly mutagenic bay-region diol-epoxides are effectively blocked. This steric shield prevents the formation of the necessary reactive epoxide intermediates that are responsible for the potent activity of DMBA.

The ultimate step in PAH-induced chemical carcinogenesis is the covalent binding of the reactive metabolite to biological macromolecules, most importantly DNA. nih.gov The reactive diol-epoxide of DMBA, for example, forms adducts with DNA bases, particularly deoxyadenosine (B7792050) and deoxyguanosine. nih.govnih.gov These adducts can lead to misreplication of DNA, causing permanent mutations.

There are two primary reasons why 7,12-diethylbenz(a)anthracene would be inefficient in this process. Firstly, as discussed, the formation of the necessary reactive diol-epoxide intermediate is severely impaired. Secondly, even if a small amount of reactive metabolite were formed, its distorted, non-planar geometry would prevent the precise alignment required for efficient covalent binding within the DNA structure. The combination of steric bulk and non-planarity results in a molecule that cannot effectively reach and react with its ultimate cellular target.

The high carcinogenic potency of DMBA is dependent on a specific metabolic activation pathway that results in the formation of a bay-region diol-epoxide. semanticscholar.org This pathway requires a series of enzymatic reactions at specific, unhindered positions on the aromatic core. nih.gov

In 7,12-diethylbenz(a)anthracene, the presence of the larger ethyl groups effectively obstructs this critical activation route. The enzymes responsible for epoxidation and subsequent hydrolysis, such as CYP1A1, CYP1B1, and microsomal epoxide hydrolase, are likely unable to bind 7,12-diethylbenz(a)anthracene in the correct orientation to perform the necessary chemical transformations. semanticscholar.org Consequently, the molecule is likely shunted into detoxification pathways that metabolize the ethyl groups or other accessible parts of the molecule, leading to harmless, excretable products rather than the highly reactive intermediates required for carcinogenesis. The absence of this key metabolic activation sequence is a fundamental reason for the biological inactivity of 7,12-diethylbenz(a)anthracene.

Metabolic Fate and Biotransformation Considerations for Diethylated Polycyclic Aromatic Hydrocarbons

General Mammalian Biotransformation Pathways for Polycyclic Aromatic Hydrocarbons

The metabolic transformation of polycyclic aromatic hydrocarbons (PAHs) in mammals is a complex process primarily aimed at increasing their water solubility to facilitate excretion. nih.govnih.gov This biotransformation is generally divided into three phases. nih.gov

Phase I Metabolism: The initial step involves the introduction of oxygen-containing functional groups into the PAH structure, a process primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.govnih.gov These enzymes, particularly members of the CYP1 family (CYP1A1, CYP1A2, and CYP1B1), play a pivotal role in the oxidation of PAHs. nih.govoup.com This oxidation can lead to the formation of various reactive intermediates, including epoxides, phenols, and dihydrodiols. nih.govnih.govcdc.gov The formation of dihydrodiol epoxides is a critical activation pathway for many carcinogenic PAHs. nih.govoup.compurdue.edu This multi-step process involves an initial epoxidation of the aromatic ring by a CYP enzyme, followed by hydration of the epoxide to a trans-dihydrodiol by epoxide hydrolase. nih.govnih.gov A second epoxidation of the dihydrodiol then forms the highly reactive dihydrodiol epoxide. nih.govnih.gov Alternatively, one-electron oxidation by peroxidases or certain CYP enzymes can generate radical cations, which can be further oxidized to quinones. scielo.br

Phase II Metabolism: The oxygenated metabolites from Phase I are then conjugated with endogenous hydrophilic molecules. nih.gov This process, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione-S-transferases (GSTs), further increases the water solubility of the metabolites. oup.comscielo.br Common conjugation reactions include glucuronidation, sulfation, and glutathionylation. nih.govnih.gov

Phase III Metabolism: Finally, the water-soluble conjugates are eliminated from the body, primarily through bile and urine. nih.govcdc.gov This active transport and excretion process minimizes the internal exposure to PAHs and their metabolites. nih.gov

The metabolism of PAHs can occur in various organs, including the liver, kidneys, lungs, skin, and adrenal glands. cdc.gov The specific metabolic profile of a PAH can vary depending on the compound's structure, the specific CYP isoforms involved, and the tissue where metabolism occurs. oup.comnih.gov

Theoretical Impact of Diethyl Substitution on Cytochrome P450 Metabolism

The introduction of diethyl groups at the 7 and 12 positions of the benz(a)anthracene (B33201) molecule is expected to significantly influence its metabolism by cytochrome P450 enzymes. This influence stems from both steric and electronic effects.

Steric Hindrance: The bulky diethyl groups can sterically hinder the approach of the PAH molecule to the active site of the CYP enzymes. This could potentially alter the regioselectivity of the enzymatic attack, favoring oxidation at less hindered positions on the aromatic ring system. For instance, in the case of 7,12-dimethylbenz(a)anthracene (DMBA), a well-studied carcinogenic PAH, metabolism occurs at both the methyl groups and various positions on the aromatic rings. nih.gov The presence of larger ethyl groups in 7,12-diethylbenz(a)anthracene might further disfavor metabolism at or near the 7 and 12 positions, potentially shifting the metabolic focus to other regions of the molecule, such as the "bay region" (the sterically hindered region between the 1 and 12 positions) or the "K-region" (the 5 and 6 positions).

Electronic Effects: Alkyl groups are electron-donating. The presence of two ethyl groups would increase the electron density of the benz(a)anthracene ring system. This enhanced electron density could influence the rate and sites of oxidative metabolism. The increased nucleophilicity of the aromatic system might facilitate the initial enzymatic attack by CYP450.

Side-Chain Oxidation: A key metabolic pathway for alkylated PAHs is the oxidation of the alkyl side chains. d-nb.info Therefore, it is highly probable that the ethyl groups of 7,12-diethylbenz(a)anthracene would undergo hydroxylation to form primary and secondary alcohols. This side-chain oxidation is a detoxification pathway, as it competes with the oxidation of the aromatic ring, which can lead to the formation of carcinogenic metabolites. d-nb.info Studies on methylated phenanthrenes have shown that alkyl substitution can shift metabolism toward side-chain oxidation at the expense of aromatic ring oxidation. d-nb.info It is reasonable to theorize that a similar shift would occur with 7,12-diethylbenz(a)anthracene.

Comparison of Metabolic Profiles with Carcinogenic Alkylated Benz(a)anthracenes

Comparing the theoretical metabolic profile of 7,12-diethylbenz(a)anthracene with known carcinogenic alkylated benz(a)anthracenes, such as 7,12-dimethylbenz(a)anthracene (DMBA), provides insights into its potential for metabolic activation.

Metabolic Activation of DMBA: The carcinogenicity of DMBA is intrinsically linked to its metabolic activation. caymanchem.comscbt.com DMBA is metabolized by CYP enzymes, particularly CYP1B1, and microsomal epoxide hydrolase to form various reactive metabolites. nih.govcaymanchem.com The primary pathway to carcinogenic activity involves the formation of a bay-region diol epoxide, specifically the 3,4-diol-1,2-epoxide. nih.gov This metabolite can form stable adducts with DNA, leading to mutations and tumor initiation. researchgate.net Metabolism of DMBA also occurs at the methyl groups, yielding hydroxymethyl derivatives which can be further metabolized. nih.govnih.gov

Theoretical Metabolic Profile of 7,12-Diethylbenz(a)anthracene:

Aromatic Ring Oxidation: Similar to DMBA, 7,12-diethylbenz(a)anthracene would likely undergo oxidation on the aromatic rings to form dihydrodiols and phenols. nih.gov The formation of a bay-region 3,4-dihydrodiol would be a critical step towards potential carcinogenicity. However, the larger size of the ethyl groups compared to methyl groups might influence the rate and regioselectivity of this process.

Comparison with other Alkylated PAHs: The tumor-initiating ability of monomethylbenz(a)anthracenes has been shown to be dependent on the position of the methyl group. ca.gov 7-Methylbenz(a)anthracene is a potent carcinogen. ca.gov The presence of a second alkyl group at the 12-position, as in DMBA, further enhances its carcinogenic activity. wikipedia.org The replacement of methyl groups with ethyl groups in 7,12-diethylbenz(a)anthracene could potentially alter this activity. While the larger ethyl groups might increase steric hindrance and favor detoxification through side-chain oxidation, they also contribute to the electronic properties of the molecule, which could influence its interaction with metabolizing enzymes.

Table of Potential Metabolic Pathways

Precursor CompoundKey Metabolic PathwaysPotential Reactive Metabolites
Benz(a)anthraceneHydroxylation at various positions (3,4-, 5,6-, 8,9-bonds) nih.govDihydrodiols, Phenols nih.gov
7,12-Dimethylbenz(a)anthracene (DMBA)Aromatic ring oxidation (e.g., 3,4-, 5,6-, 8,9-positions), Methyl group hydroxylation nih.gov3,4-diol-1,2-epoxide nih.gov
7,12-Diethylbenz(a)anthraceneTheoretical: Aromatic ring oxidation, Ethyl group hydroxylationTheoretical: Dihydrodiol epoxides, Hydroxylated side-chain derivatives

Environmental Distribution, Transport, and Degradation of Substituted Polycyclic Aromatic Hydrocarbons

Sources and Environmental Pathways of Anthropogenic and Natural Release

Substituted polycyclic aromatic hydrocarbons, including 7,12-diethylbenz(a)anthracene, are not known to have significant natural sources. Their presence in the environment is primarily attributed to anthropogenic activities. The primary route of formation is through the incomplete combustion of organic materials. openbiotechnologyjournal.com This includes emissions from industrial processes, vehicle exhaust, and the burning of fossil fuels such as coal and oil. openbiotechnologyjournal.cominformahealthcare.com

Once released into the atmosphere, these compounds can be transported over long distances. They can exist in the vapor phase or be adsorbed onto particulate matter. informahealthcare.com Atmospheric deposition, through both wet (rain and snow) and dry processes, is a major pathway for their entry into terrestrial and aquatic ecosystems. nih.gov Runoff from contaminated soils and impervious surfaces in urban and industrial areas further contributes to their presence in water bodies. frontiersin.org While specific sources for 7,12-diethylbenz(a)anthracene are not well-documented, it is expected to be a minor component of the complex mixtures of PAHs found in areas impacted by the aforementioned sources.

Partitioning Behavior in Environmental Compartments (Air, Water, Soil, Sediment)

The environmental distribution of 7,12-diethylbenz(a)anthracene is governed by its physicochemical properties, particularly its low aqueous solubility and high hydrophobicity. These characteristics dictate how it partitions between air, water, soil, and sediment.

Physicochemical Properties (Computed)

PropertyValueSource
Molecular Weight 284.4 g/mol PubChem nih.gov
LogP (Octanol-Water Partition Coefficient) 6.7PubChem nih.gov

The high LogP value suggests a strong tendency for 7,12-diethylbenz(a)anthracene to sorb to organic matter in soil and sediment rather than remaining dissolved in water. nih.gov This behavior is typical for high molecular weight PAHs. nih.gov

In the atmosphere , due to its relatively high molecular weight, 7,12-diethylbenz(a)anthracene is expected to be predominantly associated with particulate matter rather than existing in the vapor phase. informahealthcare.com

In water , its low solubility limits its concentration in the dissolved phase. The majority of the compound in aquatic systems will be found adsorbed to suspended particles and ultimately accumulate in the sediment . nih.gov

In soil , strong adsorption to soil organic matter will limit its mobility and leaching into groundwater. nih.gov The persistence in soil and sediment can be long-term, making these compartments significant sinks for such compounds.

Environmental Transformation Mechanisms of Substituted Polycyclic Aromatic Hydrocarbons

Once in the environment, 7,12-diethylbenz(a)anthracene can be transformed through various processes, primarily photochemical degradation and microbial metabolism.

Photochemical degradation, or photolysis, is a significant transformation pathway for PAHs, especially those adsorbed on surfaces or in the upper layers of water bodies. This process involves the absorption of ultraviolet (UV) radiation from sunlight, which can lead to the chemical alteration of the compound.

For PAHs in general, direct photolysis rates can be significant. nih.gov However, the efficiency of phototransformation is often lower in hydrophobic media like oil films compared to aqueous systems. nih.gov The presence of other compounds in environmental matrices can also influence the photodegradation process, sometimes leading to indirect photoreactions. nih.gov For some chlorinated PAHs, photolysis rates vary depending on the parent PAH structure, with some degrading faster and others being more stable than their non-chlorinated counterparts. nih.gov While specific studies on the photodegradation of 7,12-diethylbenz(a)anthracene are unavailable, it is expected to undergo photooxidation, a common fate for PAHs exposed to sunlight.

Bioremediation, the use of microorganisms to break down environmental pollutants, is a key process in the natural attenuation of PAHs. nih.gov A wide variety of bacteria and fungi have been shown to degrade PAHs, often using them as a source of carbon and energy. nih.govoup.com

The general aerobic bacterial degradation pathway for PAHs involves an initial oxidation of the aromatic ring by dioxygenase enzymes to form a cis-dihydrodiol. nih.gov This is followed by further enzymatic reactions that lead to ring cleavage and eventual mineralization to carbon dioxide and water. nih.gov The presence of alkyl substituents, such as the ethyl groups in 7,12-diethylbenz(a)anthracene, can influence the rate and pathway of microbial degradation. In some cases, alkylation can enhance degradation, while in others it can hinder it. asm.org

Fungi, particularly white-rot fungi, are also effective in degrading PAHs through the action of extracellular lignin-modifying enzymes. mdpi.com Microbial degradation is influenced by various environmental factors, including pH, nutrient availability (nitrogen and phosphorus), and oxygen levels. iastate.edu The bioavailability of PAHs, which is often limited by their low water solubility and strong sorption to soil and sediment, is a critical factor controlling their bioremediation. openbiotechnologyjournal.com

While specific microbial strains capable of degrading 7,12-diethylbenz(a)anthracene have not been identified, the general metabolic capabilities of PAH-degrading microorganisms suggest that it would be susceptible to microbial transformation, albeit likely at a slow rate due to its high molecular weight and hydrophobicity.

Theoretical and Computational Chemistry Studies of 7,12 Diethylbenz a Anthracene

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are a cornerstone for understanding the fundamental properties of molecules like 7,12-diethylbenz(a)anthracene. These methods, such as Density Functional Theory (DFT) and ab initio calculations, can provide detailed insights into the electronic structure, which is crucial for predicting reactivity.

For 7,12-diethylbenz(a)anthracene, these calculations would typically involve optimizing the molecular geometry to find its most stable three-dimensional conformation. From this optimized structure, a variety of electronic properties and reactivity descriptors can be calculated. These descriptors help in identifying the most likely sites for metabolic activation, a key step in the carcinogenicity of many PAHs.

Table 1: Calculated Electronic Properties and Reactivity Descriptors for a Hypothetical Analysis of 7,12-Diethylbenz(a)anthracene

Property/DescriptorDescriptionPredicted Significance for 7,12-Diethylbenz(a)anthracene
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).A smaller gap generally indicates higher reactivity. This would be a key indicator of the molecule's potential to engage in chemical reactions.
Electron Density Distribution The probability of finding an electron in a particular region of the molecule.Regions of high electron density, such as the K-region, are often susceptible to electrophilic attack and metabolic activation.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface.Negative potential regions indicate sites prone to electrophilic attack, while positive regions suggest sites for nucleophilic attack.
Global Reactivity Descriptors Includes chemical potential, hardness, and electrophilicity index.These provide a quantitative measure of the molecule's overall reactivity and stability.

Molecular Dynamics Simulations for Conformational Landscape Analysis

The ethyl groups at the 7 and 12 positions of the benz(a)anthracene (B33201) core introduce a degree of conformational flexibility that is not present in its methyl-substituted counterpart. Molecular dynamics (MD) simulations are a powerful computational tool to explore this flexibility and map the conformational landscape of 7,12-diethylbenz(a)anthracene.

MD simulations model the movement of atoms and molecules over time based on the forces between them. For 7,12-diethylbenz(a)anthracene, these simulations would reveal the preferred orientations of the ethyl groups relative to the aromatic ring system. This information is critical because the conformation of the molecule can significantly influence its interaction with biological macromolecules like enzymes and DNA. The simulations can identify the most stable conformers and the energy barriers between them, providing a dynamic picture of the molecule's behavior in a biological environment.

In Silico Prediction of Molecular Interactions and Steric Effects

The biological activity of 7,12-diethylbenz(a)anthracene is ultimately determined by its interactions with cellular components. In silico methods, particularly molecular docking, are employed to predict and analyze these interactions.

Molecular docking simulations would be used to predict how 7,12-diethylbenz(a)anthracene fits into the active sites of metabolic enzymes, such as cytochrome P450s. The size and orientation of the ethyl groups play a crucial role in these interactions, introducing steric effects that can either promote or hinder the metabolic activation process. These simulations can help to identify the specific enzymes responsible for its metabolism and the likely metabolic products.

Furthermore, docking studies can predict how the activated metabolites of 7,12-diethylbenz(a)anthracene might interact with DNA, leading to the formation of DNA adducts, which is a critical event in chemical carcinogenesis.

Computational Approaches to Understand Structure-Biological Activity Relationships

Understanding the relationship between the structure of a molecule and its biological activity is a central goal of computational toxicology. For 7,12-diethylbenz(a)anthracene, computational approaches would aim to elucidate why the presence of ethyl groups, as opposed to methyl groups or no substitution, leads to its specific biological effects.

Quantitative Structure-Activity Relationship (QSAR) models could be developed by correlating the calculated molecular descriptors (from quantum chemical calculations) of a series of substituted benz(a)anthracenes with their experimentally determined biological activities. Such models can help to identify the key structural features that govern carcinogenicity.

By comparing the computational results for 7,12-diethylbenz(a)anthracene with those of other well-studied PAHs, researchers can build a more comprehensive understanding of how subtle changes in molecular structure can lead to significant differences in biological outcomes.

Emerging Research Avenues and Future Directions for 7,12 Diethylbenz a Anthracene

Development of Advanced Analytical Techniques for Environmental Monitoring

The accurate detection and quantification of specific APAHs like 7,12-diethylbenz(a)anthracene in environmental matrices such as water, soil, and air are critical for understanding their fate and transport. Historically, the analysis of APAHs has been challenging because they exist as complex mixtures of numerous isomers, many of which are not commercially available as standards. rsc.org This often leads to underestimation when quantifying them using the response factors of their unsubstituted parent PAHs. rsc.org

Recent advancements in analytical instrumentation are addressing these challenges, offering greater sensitivity and selectivity.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Modern analytical methods are increasingly employing gas chromatography coupled with triple quadrupole mass spectrometry (GC-MS/MS). nih.gov This technique offers significant improvements in selectivity and sensitivity compared to older single quadrupole GC-MS systems. nih.gov The increased selectivity results in lower background noise, which is crucial for distinguishing target analytes from a complex environmental matrix. nih.gov Modifications to existing EPA methods, such as expanding the list of target alkylated series, have been shown to accurately predict PAH sources in environmental samples. nih.gov

Headspace Solid-Phase Microextraction (HS-SPME): For aqueous samples like scrubber water from ships, which can be a significant source of PAHs and APAHs, new rapid and sensitive procedures are being developed. nih.gov One such method combines headspace solid-phase microextraction (HS-SPME) with GC-MS/MS. nih.gov This approach is advantageous as it requires minimal sample preparation and reduces solvent use, making it a more environmentally friendly option for monitoring programs. researchgate.net

High-Resolution Instrumentation: The challenge of separating and identifying isomeric APAHs necessitates high chromatographic resolution. thermofisher.com Advanced capillary columns designed specifically for PAH analysis, such as the J&W Scientific select PAH column, are being used to improve the separation of these complex compounds. nih.gov For particularly complex samples, comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry offers enhanced separation power, which is essential for resolving the many isomers present in weathered oil and other environmental samples.

These advanced methods are critical for building a more accurate picture of the environmental prevalence of specific compounds like 7,12-diethylbenz(a)anthracene.

Analytical TechniqueKey AdvantagesApplicable MatricesPrimary Challenges Addressed
GC-MS/MSIncreased selectivity and sensitivity over single quadrupole GC-MS. nih.govAir, Water, Sediment, Porewater. nih.govLow detection limits, distinguishing analytes from matrix interference. nih.govthermofisher.com
HS-SPME-GC-MS/MSRapid, sensitive, requires minimal sample preparation, eco-friendly. nih.govresearchgate.netAqueous samples (e.g., scrubber water). nih.govSimultaneous determination of PAHs and APAHs in complex aqueous mixtures. nih.gov
High-Performance Liquid Chromatography (HPLC)Excellent for separating isomers that are difficult to resolve by GC. cdc.govBiological fluids, Environmental samples. cdc.govresearchgate.netSeparation of isomers like chrysene (B1668918) and benz[a]anthracene. cdc.gov

Refined Theoretical Models for Predicting Alkyl-PAH Interactions

Computational chemistry and molecular modeling are becoming indispensable tools for predicting the physicochemical properties, environmental behavior, and potential interactions of APAHs. These theoretical models offer insights that can be difficult to obtain through experimental methods alone.

Thermodynamic Stability and Formation: Molecular modeling has been successfully used to evaluate the thermodynamic stability of various alkylated PAHs. acs.org By calculating parameters such as the heat of formation, bond dissociation energies, and resonance energies, researchers can predict the relative stability of different isomers. acs.org Such studies are crucial for understanding the formation and distribution of APAHs in geochemical settings like crude oil and in combustion processes. acs.orgeurofinsus.com These models can help predict which isomers of diethylbenz(a)anthracene would be most likely to form and persist in the environment.

Environmental Interactions: Density functional theory (DFT) computations are being used to explore how PAHs interact with environmental components at a molecular level. nih.gov For example, studies have modeled the interaction between PAHs and ice matrices (water and ammonia), revealing how the matrix influences the ionization pathways of the PAH when exposed to UV radiation. nih.gov This type of research is fundamental to predicting the photochemical fate of 7,12-diethylbenz(a)anthracene in various atmospheric and interstellar environments. The models show that interactions are weak, on the order of -2 to -3 kcal/mol, but are sufficient to open different charge-transfer excitation pathways depending on the matrix. nih.gov

Biological and Abiotic Interactions: Modeling software like Discovery Studio is used to predict how PAHs dock with and bind to proteins, such as bacterial receptors involved in biodegradation pathways. nih.gov These models analyze hydrophobic interactions and hydrogen bonding to elucidate recognition and transport mechanisms. nih.gov Such theoretical approaches could be adapted to predict the interaction of 7,12-diethylbenz(a)anthracene with various materials or biological structures, providing a basis for assessing its potential for bioaccumulation or its behavior in material science applications.

Modeling TechniqueObjective/ApplicationKey Insights Provided
Molecular Modeling (e.g., AM1, PM3)Evaluate thermodynamic stability of APAH isomers. acs.orgPredicts heat of formation and relative stability, aiding in understanding natural distribution. acs.org
Density Functional Theory (DFT)Investigate PAH interactions with environmental matrices (e.g., ice). nih.govExplains how the environment affects photochemical pathways and the formation of PAH ions. nih.gov
Homology Modeling and DockingPredict binding of PAHs to proteins and receptors. nih.govReveals specific molecular interactions (hydrophobic, hydrogen bonds) crucial for biological or material interactions. nih.gov

Potential Applications in Non-Biological Fields (e.g., Material Science, Chemical Synthesis)

While most research on benz[a]anthracene derivatives has centered on their biological activity, the fundamental properties of the anthracene (B1667546) aromatic system suggest potential applications in other fields. researchgate.netbeilstein-journals.org The extended, conjugated π-system of the anthracene core is responsible for interesting photophysical and photochemical properties. beilstein-journals.org

Material Science: Anthracene derivatives are actively being investigated for their use in organic electronics. beilstein-journals.org For instance, specific substituted anthracenes have been successfully incorporated into organic light-emitting diodes (OLEDs) as blue or green light emitters and into organic field-effect transistors (OFETs) as organic semiconductors. beilstein-journals.org The addition of alkyl groups, such as the two ethyl groups in 7,12-diethylbenz(a)anthracene, can modify the molecule's solubility, crystal packing, and electronic properties. These modifications could potentially be tuned to create novel materials for specialized electronic applications, although specific research into 7,12-diethylbenz(a)anthracene for these purposes has not been reported.

Chemical Synthesis: Polycyclic aromatic hydrocarbons can serve as building blocks or intermediates in the synthesis of more complex molecules. The synthesis of related structures, such as 3-methoxybenz[a]anthracene-7,12-dione, highlights the use of the benz[a]anthracene framework as an important intermediate for preparing other target compounds. nih.gov It is plausible that 7,12-diethylbenz(a)anthracene could serve a similar role as a precursor in regioselective chemical syntheses, allowing for the construction of novel and complex organic structures.

The exploration of these non-biological applications remains a nascent field for this specific compound. Future research would first need to fully characterize the photophysical and electronic properties of 7,12-diethylbenz(a)anthracene to determine its suitability for these advanced applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.